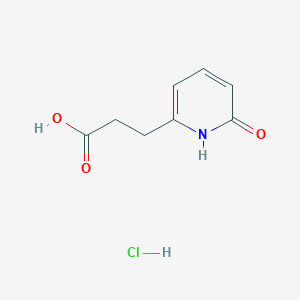

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride

描述

属性

IUPAC Name |

3-(6-oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c10-7-3-1-2-6(9-7)4-5-8(11)12;/h1-3H,4-5H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILYHOISOLBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride typically involves multi-step organic reactions that create the desired pyridine structure. The compound is characterized by its unique functional groups, which contribute to its biological activity.

Key Chemical Properties:

- Molecular Formula : C₉H₈ClN₁O₃

- Molecular Weight : 201.62 g/mol

- Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

Biological Activities

Research indicates that 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride exhibits several biological activities, making it a candidate for therapeutic applications:

Kynurenine Monooxygenase Inhibition

The compound has been identified as a potential inhibitor of kynurenine monooxygenase, an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition is significant because it may have implications for treating neurodegenerative diseases and mood disorders by modulating the kynurenine pathway .

Antifibrotic Activity

Studies have shown that derivatives of pyridine compounds can inhibit collagen accumulation in hepatic stellate cells, suggesting that 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride may possess antifibrotic properties. This could be beneficial in treating liver fibrosis and related conditions .

Phosphodiesterase IV Inhibition

Similar compounds have demonstrated effectiveness as phosphodiesterase IV inhibitors, which are valuable in managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of this enzyme helps reduce inflammation by increasing intracellular cAMP levels .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of pyridine derivatives, including 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride, on neuronal cell lines. The results indicated a decrease in oxidative stress markers and improved cell viability under neurotoxic conditions, highlighting its potential for treating neurodegenerative diseases .

Case Study 2: Anti-fibrotic Mechanism

In vitro assays using hepatic stellate cells treated with this compound revealed a significant reduction in collagen synthesis and expression of pro-fibrotic markers such as COL1A1. These findings suggest that this compound could serve as a therapeutic agent in liver fibrosis treatment .

Comparative Data Table

| Biological Activity | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|

| Kynurenine Monooxygenase Inhibition | Modulates tryptophan metabolism | Neurodegenerative diseases |

| Antifibrotic Activity | Inhibits collagen accumulation | Liver fibrosis |

| Phosphodiesterase IV Inhibition | Reduces inflammation via cAMP increase | Asthma, COPD |

作用机制

The mechanism of action of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

(a) 3-(6-Chloropyridin-3-yl)propanoic Acid (Compound 102)

- Structure : Chlorine substituent at the 6-position of pyridine.

- Molecular Formula: C₈H₈ClNO₂.

- Molecular Weight : 189.61 g/mol.

- Physical Properties : Melting point 97–99°C; synthesized via hydrolysis of ethyl ester precursors.

- Key Difference : Replacement of the oxo group with chlorine enhances electrophilicity and alters reactivity in cross-coupling reactions .

(b) 6-(3-Chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid

- Structure : Chlorophenyl substituent at the 6-position and oxo group at the 2-position of pyridine.

- Molecular Formula: C₁₂H₈ClNO₃.

Modifications to the Propanoic Acid Chain

(a) 3-(Dimethylamino)propanoic Acid Hydrochloride

(b) 2-{[(tert-Butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic Acid Hydrochloride

- Structure: Piperidine and Boc-protected amino groups on the propanoic acid chain.

- Applications : Common in peptide synthesis; the Boc group enables selective deprotection during solid-phase synthesis .

Heterocyclic Core Modifications

(a) 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic Acid

(b) 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic Acid Hydrochloride

- Structure : Hexahydro-naphthyridine fused ring system.

- Molecular Weight : 320.78 g/mol.

生物活性

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉ClN₂O₃ and a molecular weight of approximately 202.62 g/mol. It exists predominantly in its hydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for biological applications. The presence of a pyridine ring and a propanoic acid moiety contributes to its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride exhibits various biological activities, particularly in the realm of drug development. Its derivatives have been linked to the synthesis of anticoagulant drugs such as Dabigatran etexilate, suggesting a role in enhancing pharmacological properties like bioavailability and reduced side effects.

Synthesis Methods

The synthesis of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride can be achieved through several methods, often depending on desired yield and purity. Common methods include:

- Condensation Reactions : Involving pyridine derivatives and propanoic acid under controlled conditions.

- Hydrothermal Synthesis : Utilizing metal salts to form coordination polymers that incorporate the compound into their structure.

Case Studies and Research Findings

Several studies have explored the biological implications of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride:

- Anticoagulant Derivatives : Research has shown that derivatives related to this compound exhibit improved pharmacological properties compared to their precursors, enhancing their efficacy as anticoagulants.

- Binding Affinity Studies : Interaction studies have focused on assessing the compound's binding affinity with various amino acid transporters, providing insights into its potential as an inhibitor or substrate in metabolic processes .

- Coordination Polymers : The formation of coordination polymers using this compound has been investigated for applications in catalysis and gas storage, demonstrating its versatility beyond medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid; hydrochloride, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid | 2287259-90-7 | Similar structure with different pyridine substitution |

| 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride | Not available | Contains a similar core structure but differs in functional groups |

| (R)-2-Amino-3-(pyridin-4-yl)propanoic acid | 37535-50-5 | Exhibits different stereochemistry affecting biological activity |

This table highlights how variations in substitution patterns can influence biological activity and therapeutic applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling pyridinone derivatives with propanoic acid precursors under acidic conditions (HCl) is common. Reaction optimization should consider:

- Temperature : Elevated temperatures (80–100°C) may enhance reactivity but risk decomposition of the pyridinone ring.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

- Workup : Acidic precipitation (pH 2–3) to isolate the hydrochloride salt .

Q. How can spectroscopic methods (NMR, IR) distinguish 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid hydrochloride from its free base?

- Methodological Answer :

- ¹H NMR : The hydrochloride salt shows downfield shifts (δ 12–14 ppm) for the pyridinone NH due to protonation, absent in the free base. Propanoic acid protons appear as a triplet near δ 2.5–3.0 ppm .

- IR : A strong absorption band at 2500–3000 cm⁻¹ (N–H⁺ stretching) and 1700 cm⁻¹ (C=O of carboxylic acid) confirm salt formation .

Q. What solubility challenges arise in aqueous and organic solvents, and how can they be mitigated?

- Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, DMSO) but poorly soluble in non-polar solvents (hexane). For biological assays:

- Use buffered solutions (pH 4–6) to prevent precipitation.

- For organic-phase reactions, employ co-solvents like ethanol or DMF .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular dynamics) predict the reactivity of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid hydrochloride in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry to identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack. Compare HOMO-LUMO gaps to assess stability .

- Solvent Effects : Simulate solvent interactions (e.g., water vs. DMSO) to predict solvation energies and reaction pathways .

Q. What experimental strategies resolve contradictions in reported stability profiles under varying pH and temperature?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests (25–40°C) across pH 1–10. Monitor via HPLC for decomposition products (e.g., free pyridinone or propanoic acid) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Conflicting data may stem from impurity profiles or buffer interactions .

Q. How does the compound’s tautomeric equilibrium (keto-enol) in solution affect its biological activity?

- Methodological Answer :

- Tautomer Characterization : Use ¹³C NMR or UV-Vis spectroscopy to quantify keto-enol ratios in D₂O vs. DMSO. The enol form may enhance metal chelation (e.g., with Zn²⁺), impacting enzyme inhibition studies .

- Biological Assays : Compare activity in buffers that stabilize specific tautomers (e.g., phosphate buffers for keto dominance) .

Q. What mechanistic insights explain conflicting reports on its role as a kinase inhibitor versus a metal chelator?

- Methodological Answer :

- Competitive Binding Assays : Use ITC (isothermal titration calorimetry) to quantify binding affinities for ATP-binding pockets vs. transition metals (Fe³⁺, Cu²⁺) .

- Structural Studies : Co-crystallize the compound with target kinases or metalloenzymes to identify binding motifs. X-ray diffraction can resolve ambiguity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。